molecular formula C19H12ClN3O2S2 B3714262 N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No.: B3714262
M. Wt: 413.9 g/mol
InChI Key: XIVMDWMFFDPNAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides, have been synthesized and evaluated for their antimycobacterial activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, a series of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides were synthesized and their structures were confirmed by chemical tests, elemental analysis, and spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . These compounds were synthesized through various pathways and their antimycobacterial activity was evaluated .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the compound “5-Amino-2-(1,3-benzoxazol-2-yl)phenol” has an empirical formula of C13H10N2O2 and a molecular weight of 226.23 .

Mechanism of Action

The mechanism of action of similar compounds has been studied . It was found that 2-phenyl benzoxazole sulfonamide scaffold has a greater potential of antitubercular activity possibly by ENR inhibition .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, “5-Amino-2-(1,3-benzoxazol-2-yl)phenol” is classified as Acute Tox. 4 Oral according to the GHS classification .

Future Directions

The development of new potential chemotherapy drugs is increasing due to the existing antibiotic resistance to tuberculosis . Therefore, the synthesis of novel benzoxazole-based series and their evaluation for antimycobacterial activity is a promising area of research .

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S2/c20-12-8-7-11(18-21-13-4-1-2-5-15(13)25-18)10-14(12)22-19(26)23-17(24)16-6-3-9-27-16/h1-10H,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVMDWMFFDPNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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